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URAT1 inhibitor 5 structure-activity relationship (SAR)

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An In-depth Technical Guide on the Structure-Activity Relationship of **URAT1 Inhibitor 5** and its Analogs

This guide provides a detailed examination of the structure-activity relationship (SAR) of a potent Urate Transporter 1 (URAT1) inhibitor, referred to as compound 5 in key literature, which is a fluorinated analog of benzbromarone. Designed for researchers, scientists, and drug development professionals, this document synthesizes quantitative data, experimental methodologies, and visual representations of underlying biological and experimental processes.

Introduction: The Role of URAT1 in Hyperuricemia

Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout, a painful inflammatory arthritis.[1] The renal proximal tubule plays a crucial role in maintaining uric acid homeostasis, with the human urate transporter 1 (URAT1), encoded by the SLC22A12 gene, being responsible for approximately 90% of uric acid reabsorption from the glomerular filtrate back into the bloodstream.[1][2] Consequently, inhibiting URAT1 is a primary therapeutic strategy for increasing uric acid excretion (uricosuria) and lowering serum uric acid levels.[2][3]

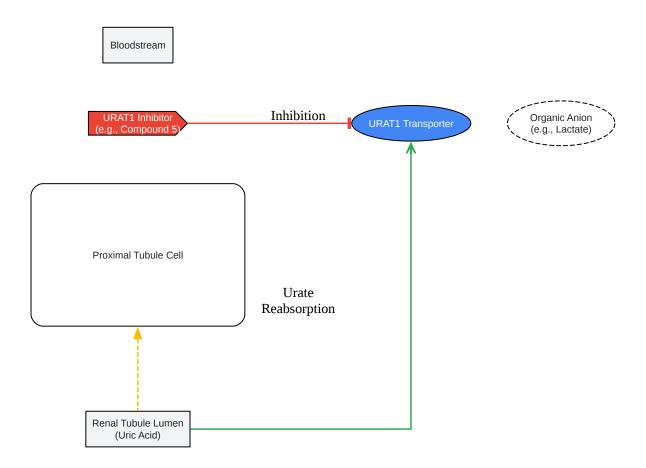
Benzbromarone is a potent URAT1 inhibitor that has been widely used for the treatment of hyperuricemia and gout.[4][5] However, concerns about its potential for hepatotoxicity have spurred the development of new analogs with improved safety profiles. This guide focuses on



the SAR of benzbromarone analogs, with a specific emphasis on "compound 5" (6-fluorobenzbromarone), which has demonstrated enhanced potency.[6][7]

URAT1 Signaling and Inhibition Pathway

URAT1 is an organic anion transporter located on the apical membrane of renal proximal tubular cells. It functions as an anion exchanger, reabsorbing urate from the tubular lumen in exchange for intracellular organic anions like lactate. Inhibition of this process by drugs like benzbromarone and its analogs blocks urate reabsorption, leading to increased renal excretion of uric acid.



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Caption: Mechanism of URAT1-mediated urate reabsorption and its inhibition.

Structure-Activity Relationship (SAR) of Benzbromarone Analogs

The SAR for a series of benzbromarone analogs has been explored to identify compounds with improved potency and potentially better safety profiles. The core structure consists of a benzofuran ring attached to a 3,5-dihalo-4-hydroxyphenyl moiety. Modifications at various positions of this scaffold have significant impacts on URAT1 inhibitory activity.

A study systematically evaluated a series of benzbromarone analogs, providing clear quantitative data on their inhibitory potency against human URAT1 (hURAT1).[6][7] The findings highlight the importance of halogen substitutions on the benzofuran and phenyl rings.

Quantitative SAR Data

The in vitro IC50 values for hURAT1 inhibition by benzbromarone and its analogs are summarized below. The data reveals that two analogs, compound 8 and compound 5, are more potent than the parent compound, benzbromarone (compound 2).[6][7]



Compound ID	R3'	R5'	R5	R6	hURAT1 IC50 (nM)[6] [7]
2 (Benzbromar one)	Br	Br	Н	Н	32 ± 7
3	I	1	Н	Н	178 ± 45
4	Br	Br	F	F	115 ± 32
5	Br	Br	Н	F	18 ± 4
6	Br	Br	F	Н	134 ± 39
7	I	I	Н	F	67 ± 15
8	I	1	F	Н	11 ± 2
9	Br	Br	F	F	245 ± 64

Note: R3' and R5' refer to substitutions on the phenyl ring. R5 and R6 refer to substitutions on the benzofuran ring.

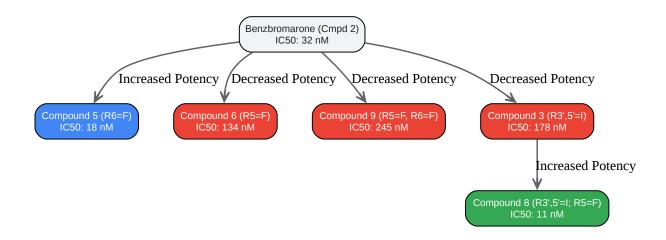
SAR Insights

The logical relationships derived from the data are visualized below. Key takeaways include:

- Phenyl Ring Halogens (R3', R5'): Substitution with iodine (I) instead of bromine (Br) can be tolerated and, in some cases (compound 8 vs. 5), leads to higher potency.
- Benzofuran Ring Halogens (R5, R6):
 - Mono-fluoro substitution at the R6 position (Compound 5) enhances potency compared to the unsubstituted parent compound.[6]
 - Mono-fluoro substitution at the R5 position (Compound 6) or di-fluoro substitution at both
 R5 and R6 (Compound 9) results in a significant loss of potency.



• The most potent compound in this series, Compound 8, features iodine on the phenyl ring and a single fluorine at the R5 position of the benzofuran ring.[6][7]



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Caption: SAR logic for key benzbromarone analogs.

Experimental Protocols

The determination of URAT1 inhibitory activity is crucial for SAR studies. The most common method involves an in vitro uptake assay using cells that are engineered to express the hURAT1 transporter.

hURAT1 Inhibition Assay (Xenopus Oocyte Expression System)

This protocol is based on methodologies described for testing benzbromarone analogs.[6][7]

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds on hURAT1-mediated uric acid uptake.

Materials:

Xenopus laevis oocytes



- cRNA for hURAT1
- [14C]-labeled uric acid
- Uptake buffer (e.g., ND96)
- Test compounds (e.g., Compound 5) and control inhibitors (e.g., benzbromarone)
- · Scintillation counter

Workflow:

- Oocyte Preparation and cRNA Injection: Oocytes are harvested from Xenopus laevis frogs.
 cRNA encoding hURAT1 is microinjected into the oocytes. Control oocytes are injected with water. The oocytes are then incubated for several days to allow for protein expression.
- Uptake Assay:
 - Oocytes (both hURAT1-expressing and control) are pre-incubated in uptake buffer.
 - The uptake is initiated by transferring the oocytes to a buffer containing a fixed concentration of [14C]uric acid (e.g., 10 μM) and varying concentrations of the test inhibitor.
 - The incubation is carried out for a specific duration (e.g., 30-60 minutes) at room temperature.
- Washing and Lysis: The uptake is stopped by washing the oocytes multiple times with icecold buffer to remove extracellular radiolabel. Each oocyte is then lysed individually in a solution (e.g., 10% SDS).
- Quantification: Scintillation fluid is added to the lysate, and the amount of [14C]uric acid taken
 up by the oocytes is measured using a scintillation counter.
- Data Analysis:
 - The specific uptake mediated by hURAT1 is calculated by subtracting the radioactivity measured in control (water-injected) oocytes from that in hURAT1-expressing oocytes.

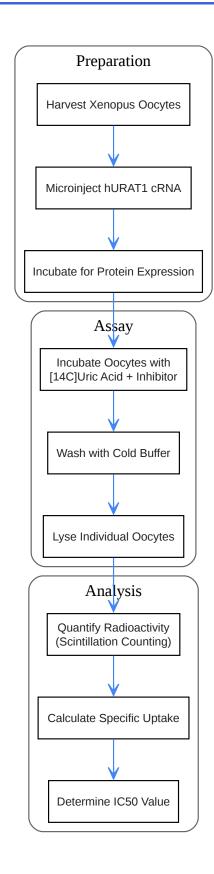


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- The percentage of inhibition for each compound concentration is determined relative to the uninhibited control.
- IC50 values are calculated by fitting the concentration-response data to a sigmoidal doseresponse curve using non-linear regression analysis.





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Caption: Experimental workflow for the hURAT1 inhibition assay.



Conclusion

The structure-activity relationship of benzbromarone analogs reveals that targeted modifications can significantly enhance URAT1 inhibitory potency. Compound 5 (6-fluorobenzbromarone), with an IC50 of 18 ± 4 nM, and Compound 8, with an IC50 of 11 ± 2 nM, are notably more potent than the parent drug benzbromarone.[6][7] The SAR data indicates a strong preference for mono-substitution on the benzofuran ring, particularly at the R6 position, while di-substitution is detrimental to activity. These insights, derived from robust in vitro experimental protocols, provide a valuable foundation for the design of next-generation URAT1 inhibitors with potentially improved efficacy and safety for the treatment of hyperuricemia and gout.[1]

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